molecular formula C17H26N6O2S B2946841 N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013776-53-8

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2946841
CAS No.: 1013776-53-8
M. Wt: 378.5
InChI Key: GALKJCNETAKVSF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a hybrid heterocyclic compound combining pyrazole and 1,2,4-triazole moieties linked via a thioacetamide bridge. Its structure features a cyclopentyl group attached to the acetamide nitrogen, a methyl-substituted triazole ring, and a 3-ethoxy-1-ethyl-pyrazole substituent. Such dual-heterocyclic architectures are synthetically challenging but pharmacologically promising, as they leverage the bioactivity of both triazoles (antimicrobial, antiviral) and pyrazoles (anti-inflammatory, anticancer) .

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2S/c1-4-23-10-13(16(21-23)25-5-2)15-19-20-17(22(15)3)26-11-14(24)18-12-8-6-7-9-12/h10,12H,4-9,11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALKJCNETAKVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound with significant potential in various therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H26N6O2SC_{17}H_{26}N_{6}O_{2}S and a molecular weight of 378.5 g/mol. Its structure features a cyclopentyl group and a thioacetamide moiety linked to a pyrazole and triazole framework, which are known for their diverse biological activities.

This compound exhibits various mechanisms of action that contribute to its pharmacological effects:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit various enzymes, which can lead to anti-inflammatory and analgesic effects.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for further investigation in infectious diseases.
  • Anticancer Activity : The presence of the triazole ring may enhance its ability to interfere with cancer cell proliferation.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anti-inflammatoryExhibits properties that reduce inflammation through enzyme inhibition.
AntimicrobialPotential effectiveness against various microbial strains.
AnticancerMay inhibit cancer cell growth through interference with cellular pathways.
AnalgesicProvides pain relief by modulating pain pathways in the body.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the pyrazole and triazole families. For instance:

  • Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibit significant anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX).
  • Antimicrobial Efficacy : A comparative study demonstrated that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for N-cyclopentyl derivatives in treating infections .
  • Anticancer Investigations : Another study focused on triazole derivatives revealed their ability to induce apoptosis in cancer cells via modulation of the PI3K/Akt signaling pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Notable Properties
Target Compound Cyclopentyl, 3-ethoxy-1-ethyl-pyrazole, methyl-triazole Likely enhanced solubility (ethoxy group) and moderate lipophilicity (cyclopentyl)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Phenyl, 5-methyl-pyrazole Higher lipophilicity (phenyl group); broad-spectrum bioactivity predicted via PASS software
N-Cycloheptyl-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Cycloheptyl, pyrrole, ethyl-triazole Increased steric bulk (cycloheptyl) may reduce membrane permeability; pyrrole enhances π-π interactions
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentyl)acetamide Tosyl-pyrrolo-triazolopyrazine, ethyl-cyclopentyl Complex macrocyclic structure with potential kinase inhibition activity; tosyl group aids crystallinity

Key Observations :

  • Cycloalkyl vs. Aromatic Groups : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to the phenyl group in and the bulkier cycloheptyl in .
  • Pyrazole Substituents : The 3-ethoxy-1-ethyl group in the target may improve metabolic stability over the 5-methyl-pyrazole in due to reduced oxidative susceptibility.
  • Triazole Modifications : Methyl substitution at the triazole N4 position (target) contrasts with ethyl or pyrrole groups in , affecting electronic distribution and hydrogen-bonding capacity.
Crystallography and Computational Studies
  • Structural Confirmation : SHELX programs (e.g., SHELXL ) are widely used for refining heterocyclic structures, suggesting the target’s crystallographic data could be resolved similarly.
  • Molecular Docking : As applied in , docking studies could predict the target’s binding affinity to enzymes like COX-2 or kinases, guided by its dual-heterocyclic core.

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